The Chemical Architecture and Synthesis of 1-Butyl-7-methyl-1H-benzimidazole: A Technical Guide for Advanced Applications
The Chemical Architecture and Synthesis of 1-Butyl-7-methyl-1H-benzimidazole: A Technical Guide for Advanced Applications
Executive Summary
The functionalization of the benzimidazole core is a cornerstone of modern heterocyclic chemistry, enabling the development of advanced materials, ionic liquids, and potent pharmacological agents. 1-Butyl-7-methyl-1H-benzimidazole (CAS: 156725-74-5) represents a highly specialized, sterically demanding scaffold within this family. Unlike its unhindered counterparts, the presence of a methyl group at the C7 position—directly adjacent to the N1-butyl chain—introduces profound steric and electronic effects. This in-depth guide explores the physicochemical profiling, regioselective synthesis challenges, and downstream applications of this unique molecule, providing researchers with field-proven protocols and mechanistic insights.
Molecular Architecture and Physicochemical Profiling
The molecular architecture of 1-butyl-7-methyl-1H-benzimidazole (C₁₂H₁₆N₂) is defined by a fused bicyclic system comprising a benzene ring and an imidazole ring. The N1 position is alkylated with a flexible, lipophilic butyl chain, while the C7 position bears a rigid methyl group[1].
The spatial proximity of the N1-butyl and C7-methyl groups creates significant steric crowding (the ortho-effect). In transition metal catalysis, when this molecule is converted into an N-heterocyclic carbene (NHC) ligand, this steric bulk dramatically increases the percent buried volume ( %Vbur ) around the metal center, facilitating the reductive elimination step in cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, essential for predicting its behavior in solvent systems and biological assays[2][3].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 1-butyl-7-methyl-1H-benzimidazole | Standardized nomenclature for structural identification. |
| CAS Registry Number | 156725-74-5 | Unique identifier for chemical databases and procurement. |
| Molecular Formula | C₁₂H₁₆N₂ | Dictates stoichiometric calculations in synthesis. |
| Molar Mass | 188.27 g/mol | Used for precise molarity and yield determinations. |
| Topological Polar Surface Area | 17.8 Ų | Indicates high lipophilicity and excellent membrane permeability. |
| LogP (Predicted) | ~2.6 - 3.1 | Suggests favorable partitioning into organic solvents and lipid bilayers. |
| Hydrogen Bond Donors | 0 | The N1 position is fully substituted, preventing H-bond donation. |
| Hydrogen Bond Acceptors | 2 | The N3 lone pair remains available for coordination or protonation. |
Mechanistic Synthesis and Regioselective Alkylation
The synthesis of 1-butyl-7-methyl-1H-benzimidazole is notoriously challenging due to the tautomerism of the starting material, 4-methylbenzimidazole. In solution, 4-methylbenzimidazole exists in a rapid equilibrium with 7-methylbenzimidazole.
When subjected to basic conditions (e.g., K2CO3 or NaH ), deprotonation yields a resonance-stabilized benzimidazolide anion. Subsequent SN2 nucleophilic attack on 1-bromobutane occurs at both nitrogen atoms. However, the reaction is heavily influenced by steric hindrance[4]. Attack at the nitrogen adjacent to the methyl group (yielding the 1,7-isomer) is kinetically disfavored compared to attack at the unhindered nitrogen (yielding the 1,4-isomer). Consequently, 1-butyl-7-methyl-1H-benzimidazole is typically the minor product, requiring meticulous chromatographic separation[5].
Fig 1: Regioselective N-alkylation pathway highlighting the steric divergence.
Applications in Advanced Materials and Pharmacology
Precursors to N-Heterocyclic Carbenes (NHCs)
N-alkylbenzimidazoles are premier building blocks for NHCs[6]. By quaternizing the N3 position of 1-butyl-7-methyl-1H-benzimidazole with an alkyl halide, a benzimidazolium salt is formed. Deprotonation of the acidic C2 proton with a strong base (e.g., Potassium tert-butoxide) generates a highly stable, sterically hindered carbene. The C7-methyl group acts as a "steric wall," pushing the N1-butyl group toward the coordinated transition metal (e.g., Pd, Ru, Au), which is critical for stabilizing low-coordinate catalytic intermediates in cross-coupling and olefin metathesis reactions.
Ionic Liquids and Green Solvents
Benzimidazolium salts derived from this scaffold exhibit low melting points and high thermal stability, making them excellent candidates for task-specific ionic liquids (ILs)[7]. The asymmetry introduced by the 1-butyl and 7-methyl groups disrupts crystal lattice packing, further depressing the melting point and enhancing conductivity for electrochemical applications, such as dye-sensitized solar cells (DSSCs).
Fig 2: Workflow from benzimidazole scaffold to transition metal NHC complex.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary analytical checkpoints to verify causality and success at each phase[8].
Protocol A: Synthesis and Isolation of 1-Butyl-7-methyl-1H-benzimidazole
Objective: To synthesize the target molecule via N-alkylation and isolate the sterically hindered 1,7-isomer from the 1,4-isomer.
Reagents:
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4-Methylbenzimidazole (1.0 equiv, 10 mmol)
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1-Bromobutane (1.2 equiv, 12 mmol)
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Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv, 20 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (30 mL)
Step-by-Step Methodology:
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Deprotonation: Suspend 4-methylbenzimidazole and K2CO3 in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere. Stir at room temperature for 30 minutes.
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Causality: K2CO3 is a mild base that efficiently deprotonates the benzimidazole without causing solvent degradation. The 30-minute window ensures complete formation of the highly nucleophilic benzimidazolide anion.
-
-
Alkylation: Add 1-bromobutane dropwise via syringe over 10 minutes. Heat the reaction mixture to 60 °C and stir for 12 hours.
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Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf≈0.1 ) should disappear, replaced by two closely eluting spots representing the 1,4-isomer (major, higher Rf ) and the 1,7-isomer (minor, lower Rf ).
-
-
Quenching and Extraction: Cool the mixture to room temperature, dilute with distilled water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4 .
-
Chromatographic Separation (Critical Step): Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel. Use a shallow gradient of EtOAc in Hexanes (10% to 40%).
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Causality: The 1,7-isomer elutes slower due to the steric shielding of the N3 lone pair, which forces the molecule to interact differently with the polar silica stationary phase compared to the 1,4-isomer.
-
-
Characterization: Verify the isolated 1-butyl-7-methyl-1H-benzimidazole via 1H NMR. The diagnostic C7-methyl protons will appear as a singlet (~2.6 ppm), and the N1-butyl α -protons will appear as a triplet (~4.2 ppm), shifted downfield due to the adjacent nitrogen.
Protocol B: Quaternization to form a Benzimidazolium Ionic Liquid
Objective: To synthesize 1-butyl-3-ethyl-7-methylbenzimidazolium bromide.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 1-butyl-7-methyl-1H-benzimidazole (1.0 equiv, 5 mmol) in anhydrous acetonitrile (10 mL) in a heavy-walled pressure tube.
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Alkylation: Add bromoethane (3.0 equiv, 15 mmol). Seal the tube and heat to 90 °C for 48 hours.
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Causality: The C7-methyl group severely hinders the N3 position. Therefore, a large excess of the alkylating agent, elevated temperatures, and extended reaction times are strictly required to drive the SN2 reaction to completion[7].
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-
Precipitation: Cool to room temperature. Add cold diethyl ether (30 mL) dropwise while stirring vigorously. The ionic liquid will precipitate as a viscous oil or hygroscopic solid.
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Validation: Decant the ether, wash the product with additional ether (2 × 10 mL), and dry under high vacuum at 60 °C for 24 hours to remove trace water (critical for DSSC or NHC applications).
References
-
ChemSrc. "156725-74-5 (9ci)-1-Butyl-7-methyl-1H-benzimidazole CAS." ChemSrc Database. Available at:[Link]
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PubChem. "1-Butylbenzimidazole | C11H14N2 | CID 410458." National Institutes of Health (NIH). Available at:[Link]
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ACS Combinatorial Science. "One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction." American Chemical Society. Available at:[Link]
-
International Union of Crystallography (IUCr). "1-Butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate." IUCrData. Available at:[Link]
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